molecular formula C9H7BrN2O B13917118 4-(bromomethyl)-2H-phthalazin-1-one

4-(bromomethyl)-2H-phthalazin-1-one

Cat. No.: B13917118
M. Wt: 239.07 g/mol
InChI Key: IEJUEEBYEVRBGZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2H-phthalazin-1-one is a brominated derivative of the phthalazinone core, characterized by a bromomethyl (-CH2Br) substituent at the 4-position of the heterocyclic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors of poly(ADP-ribose) polymerase (PARP), anticancer agents, and antimicrobial derivatives . Its reactivity stems from the electrophilic bromine atom, which enables facile alkylation or nucleophilic substitution reactions to generate diverse analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2H-phthalazin-1-one typically involves the bromomethylation of phthalazinone. One common method includes the reaction of phthalazinone with formaldehyde and hydrobromic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 60-65°C, for several hours to ensure complete bromomethylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of hydrobromic acid in large quantities and the need for efficient separation techniques are critical considerations in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products:

    Nucleophilic Substitution: Substituted phthalazinones with various functional groups.

    Oxidation: Oxidized phthalazinone derivatives.

    Reduction: Methyl-substituted phthalazinones.

Scientific Research Applications

4-(Bromomethyl)-2H-phthalazin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2H-phthalazin-1-one involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various synthetic applications to introduce diverse functional groups into the phthalazinone core.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The phthalazinone scaffold is highly tunable, with substituents at the 4-position dictating chemical and biological properties. Key analogues include:

Compound Name Substituent at 4-Position Molecular Weight Key Features/Applications References
4-(Bromomethyl)-2H-phthalazin-1-one -CH2Br 255.09 g/mol Reactive intermediate for PARP inhibitors; bromine enables cross-coupling reactions
4-(4-Bromophenyl)-2H-phthalazin-1-one -C6H4Br 301.14 g/mol Bromophenyl group enhances aromatic interactions in enzyme binding (e.g., PARP inhibition)
4-Benzyl-2H-phthalazin-1-one -CH2C6H5 236.26 g/mol Parent compound for derivatives; antimicrobial and vasorelaxant activities
4-(4-Chlorobenzyl)-2H-phthalazin-1-one -CH2C6H4Cl 270.71 g/mol Chlorine substituent improves metabolic stability; anticonvulsant applications
4-Amino-2H-phthalazin-1-one -NH2 161.15 g/mol Amino group facilitates coordination chemistry and cytotoxicity in cancer cells

Key Observations :

  • Electrophilicity : The bromomethyl group in this compound is more reactive than chloromethyl or methyl analogues, enabling efficient functionalization .
  • Biological Activity: Bromophenyl and cyclopropanecarbonyl-piperazine derivatives (e.g., KU-0059436) exhibit nanomolar PARP inhibition, while bromomethyl derivatives are primarily intermediates for such drugs .
  • Safety : Brominated compounds (e.g., this compound) require stringent handling due to uncharacterized toxicity, unlike safer methyl or hydroxymethyl variants .

Properties

IUPAC Name

4-(bromomethyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJUEEBYEVRBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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